molecular formula C13H19BrO B15305022 [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene

[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene

Cat. No.: B15305022
M. Wt: 271.19 g/mol
InChI Key: JXWQVUKMDNNRBU-GFCCVEGCSA-N
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Description

[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (2R)-3-bromo-2-propanol with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: 0-25°C

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Dichloromethane or similar organic solvent

Industrial Production Methods

Industrial production of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with PCC results in the formation of ketones.

Scientific Research Applications

[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of new chemical entities.

Comparison with Similar Compounds

[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:

    [(2R)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.

    [(2R)-3-bromo-2-(methoxy)propyl]benzene: Similar structure but with a methoxy group instead of tert-butoxy.

    [(2R)-3-bromo-2-(tert-butoxy)propyl]toluene: Similar structure but with a toluene ring instead of benzene.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

[(2R)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene

InChI

InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

JXWQVUKMDNNRBU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)O[C@H](CC1=CC=CC=C1)CBr

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)CBr

Origin of Product

United States

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